2-Ethynylnaphthalene

Übersicht

Beschreibung

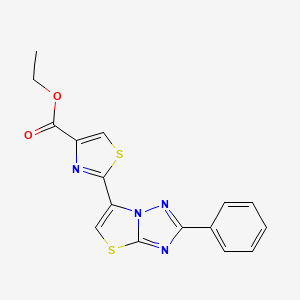

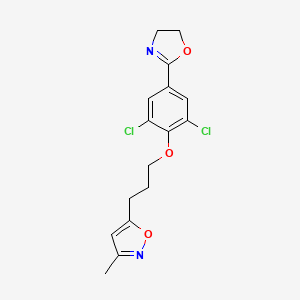

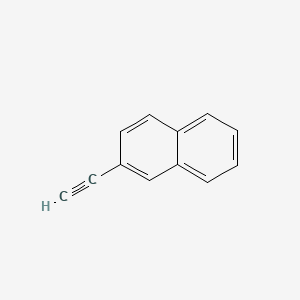

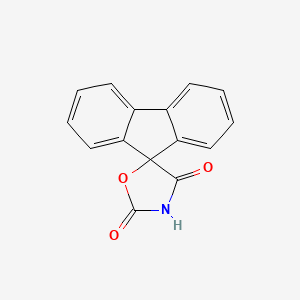

2-Ethynylnaphthalene is an organic compound that belongs to the naphthalene family . It has a molecular formula of C12H8 and a molecular weight of 152.19 g/mol .

Molecular Structure Analysis

The IUPAC name for 2-Ethynylnaphthalene is 2-ethynylnaphthalene . The InChI representation isInChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12 (11)9-10/h1,3-9H . The Canonical SMILES representation is C#CC1=CC2=CC=CC=C2C=C1 . Physical And Chemical Properties Analysis

2-Ethynylnaphthalene is a solid at 20°C . It has a density of 1.1±0.1 g/cm3 . The boiling point is 270.4±9.0 °C at 760 mmHg . The XLogP3 value is 3.7 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Building Blocks

2-Ethynylnaphthalene is used as a building block in the synthesis of organic semiconductors . Organic semiconductors are a class of materials that combine the mechanical properties of polymers with the electronic properties of semiconductors, making them useful in a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of Electronic Devices

The compound is used as a reagent for terminal ethynes in the synthesis of electronic devices . The ethynyl group in 2-Ethynylnaphthalene can undergo a reaction known as “click chemistry”, which is a type of chemical synthesis characterized by its efficiency and versatility, making it ideal for constructing complex structures such as those found in electronic devices.

Control of Helical Pitch in Polymers

2-Ethynylnaphthalene has been used in the synthesis of stereoregular polymers, specifically poly(2-ethynylmethoxynaphthalene), where the position of the methoxy group was found to control the helical pitch of the π-conjugated polymer in the solid state . This property could be exploited in the design of new materials with specific optical and electronic properties.

Gas Phase Ion Energetics

The compound has been studied for its gas phase ion energetics . Understanding the behavior of molecules like 2-Ethynylnaphthalene in the gas phase is crucial for fields such as mass spectrometry and gas chromatography.

Chemical Industry

2-Ethynylnaphthalene is commercially available and used in various applications in the chemical industry . Its high purity (>98.0% GC) makes it suitable for use in a variety of chemical reactions.

Research and Development

Due to its unique properties, 2-Ethynylnaphthalene is often used in research and development, contributing to the advancement of science and technology .

Wirkmechanismus

Mode of Action

It’s known that the compound can interact with cytochromes p450 (p450) 2a13 and 2a6 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, suggesting that 2-Ethynylnaphthalene may influence these metabolic processes .

Biochemical Pathways

2-Ethynylnaphthalene has been shown to interact with and be oxidized by cytochromes P450 (P450) 2A13 and 2A6 . This suggests that it may affect the cytochrome P450 metabolic pathway, which is responsible for the metabolism of various substances in the body.

Pharmacokinetics

Its interaction with cytochrome p450 enzymes suggests it may be metabolized in the body

Result of Action

It’s known that the compound can inhibit CYP2B4, leading to both irreversible inactivation and a reversible component . .

Action Environment

Its physicochemical properties, such as being a solid at room temperature , may influence its stability and action under different environmental conditions.

Safety and Hazards

When handling 2-Ethynylnaphthalene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-ethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXPFTLEVNQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-03-5 | |

| Record name | Naphthalene, 2-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50183690 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylnaphthalene | |

CAS RN |

2949-26-0, 123333-47-1 | |

| Record name | 2-Ethynylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-ethynyl-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-ethynylnaphthalene interact with its primary target, cytochrome P450 enzymes?

A1: 2-Ethynylnaphthalene acts as a mechanism-based inactivator of specific P450 enzymes. [, , ] It binds to the enzyme's active site and undergoes metabolic transformation into a reactive ketene intermediate. [, ] This ketene can then covalently bind to amino acid residues within the active site, irreversibly inactivating the enzyme. [, ]

Q2: Which specific cytochrome P450 enzymes are primarily targeted by 2-ethynylnaphthalene?

A2: Research shows that 2-ethynylnaphthalene displays selectivity towards certain P450 enzymes. It potently inactivates rat P450 2B1, rabbit P450 2B4, and to a lesser extent, human P450 2B6. [, , ] Notably, it does not inactivate human P450 1A2 despite its effectiveness against rat and rabbit P450 1A2. []

Q3: What are the downstream effects of cytochrome P450 enzyme inactivation by 2-ethynylnaphthalene?

A3: Inactivation of specific P450 enzymes by 2-ethynylnaphthalene leads to the inhibition of metabolic pathways that these enzymes usually catalyze. [] For instance, it significantly reduces the metabolism of substrates like 7-ethoxycoumarin, testosterone, and androstenedione by P450 2B enzymes. [, , ] This inhibition has implications for understanding drug metabolism and potential drug-drug interactions. []

Q4: Does 2-ethynylnaphthalene always lead to irreversible inactivation of cytochrome P450 enzymes?

A4: While generally considered an irreversible inhibitor, research suggests that 2-ethynylnaphthalene can demonstrate reversible inactivation under certain conditions. [] Factors like the specific P450 enzyme, mutations in the active site, and modifications to the 2-ethynylnaphthalene structure can influence the reversibility of inactivation. []

Q5: What is the molecular formula and weight of 2-ethynylnaphthalene?

A5: 2-Ethynylnaphthalene has the molecular formula C12H8 and a molecular weight of 152.19 g/mol.

Q6: Is there any spectroscopic data available for 2-ethynylnaphthalene?

A6: Yes, the ultraviolet absorption spectra of 2-ethynylnaphthalene have been studied. Research indicates that the position of the ethynyl group on the naphthalene ring influences the spectral features, particularly the bathochromic shifts observed in the β-band and p-band. []

Q7: Are there studies on the material compatibility and stability of 2-ethynylnaphthalene?

A7: While the provided research focuses on the interaction of 2-ethynylnaphthalene with cytochrome P450 enzymes, there's limited information on its broader material compatibility and stability under various conditions. Further investigation is needed in this area.

Q8: Does 2-ethynylnaphthalene exhibit any catalytic properties itself?

A8: The provided research primarily explores the inhibitory action of 2-ethynylnaphthalene on P450 enzymes. There's no mention of 2-ethynylnaphthalene acting as a catalyst in chemical reactions.

Q9: Have computational methods been employed to study 2-ethynylnaphthalene?

A9: Yes, molecular dynamics simulations have been used to understand how 2-ethynylnaphthalene interacts with the active sites of P450 2B4 and 2B5. [] These simulations revealed differences in the stability and binding orientation of 2-ethynylnaphthalene within the active sites of these enzymes, offering insights into their differential susceptibility to inactivation. []

Q10: How do modifications to the 2-ethynylnaphthalene structure impact its activity?

A10: Studies show that replacing the ethynyl group with a propynyl group can alter the selectivity of inactivation towards different P450 enzymes. [] Additionally, the size and shape of the aromatic ring system, along with the position of the alkyne group, significantly influence the inactivation potency. [, ]

Q11: Is there information available regarding the stability and formulation of 2-ethynylnaphthalene?

A11: The provided research primarily focuses on the in vitro interactions of 2-ethynylnaphthalene with P450 enzymes. Information on its stability under various conditions, formulation strategies, and in vivo pharmacokinetics and pharmacodynamics requires further investigation.

Q12: What in vitro and in vivo models have been used to study 2-ethynylnaphthalene?

A12: In vitro studies have utilized rat liver microsomes, reconstituted systems with purified P450 enzymes, and human lymphoblastoid cells expressing specific P450 enzymes to investigate the inhibitory effects of 2-ethynylnaphthalene. [, , ] While the research doesn't delve into specific in vivo models, one study explored the inhibitory effects of 2-ethynylnaphthalene on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)